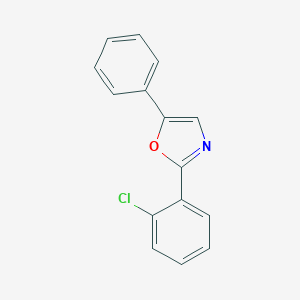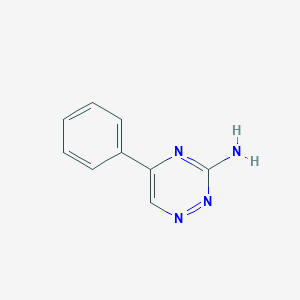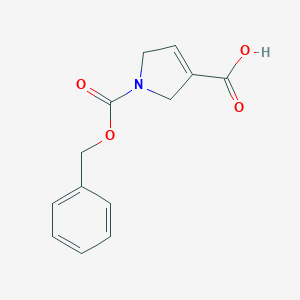
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of specific enzymes or signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit viral replication. Additionally, it has been studied for its potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy-. One potential direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent in combination with other chemotherapeutic agents. Additionally, its mechanism of action and potential toxicity need to be further elucidated. Finally, its potential applications in other fields, such as agriculture and environmental science, should be explored.
In conclusion, Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with diethylamine followed by the addition of 3-chloropropylamine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
62564-32-3 |
|---|---|
Produktname |
Benzenesulfonamide, 5-chloro-N-(3-(diethylamino)propyl)-2-methoxy- |
Molekularformel |
C14H23ClN2O3S |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
5-chloro-N-[3-(diethylamino)propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23ClN2O3S/c1-4-17(5-2)10-6-9-16-21(18,19)14-11-12(15)7-8-13(14)20-3/h7-8,11,16H,4-6,9-10H2,1-3H3 |
InChI-Schlüssel |
UOKSDUWXPICEBF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CCN(CC)CCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Andere CAS-Nummern |
62564-32-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)


![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B184803.png)

![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)




![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)

